3-Isopropyl-1,2,4-oxadiazol-5-ol

Physicochemical property Lipophilicity Molecular weight

3-Isopropyl-1,2,4-oxadiazol-5-ol (CAS 52366-04-8) is a heterocyclic compound with molecular formula C₅H₈N₂O₂ and molecular weight 128.13 g/mol. The compound exists as a solid at ambient conditions and features an isopropyl substituent at the 3-position of the 1,2,4-oxadiazol-5-ol core.

Molecular Formula C5H8N2O2
Molecular Weight 128.13
CAS No. 52366-04-8
Cat. No. B3143374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1,2,4-oxadiazol-5-ol
CAS52366-04-8
Molecular FormulaC5H8N2O2
Molecular Weight128.13
Structural Identifiers
SMILESCC(C)C1=NOC(=O)N1
InChIInChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8)
InChIKeyMSHWTKGAZGNGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-1,2,4-oxadiazol-5-ol: Properties & Procurement


3-Isopropyl-1,2,4-oxadiazol-5-ol (CAS 52366-04-8) is a heterocyclic compound with molecular formula C₅H₈N₂O₂ and molecular weight 128.13 g/mol . The compound exists as a solid at ambient conditions and features an isopropyl substituent at the 3-position of the 1,2,4-oxadiazol-5-ol core . This substitution pattern imparts moderate lipophilicity with a calculated LogP of approximately 1.30 . The 1,2,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its metabolic stability, hydrogen-bonding capability, and utility as a bioisosteric replacement for ester and amide functionalities [1].

Why Substitution with Alternative 1,2,4-Oxadiazoles Fails


In the 1,2,4-oxadiazole class, substitution pattern at the 3-position critically determines physicochemical properties, target engagement, and synthetic accessibility [1]. The isopropyl group of 3-isopropyl-1,2,4-oxadiazol-5-ol confers a specific steric and lipophilic profile (LogP ~1.30) that differs from methyl (LogP ~0.7), ethyl (LogP ~0.9), phenyl (LogP ~1.5-2.0), or unsubstituted analogs . This difference directly impacts membrane permeability, metabolic stability, and binding pocket compatibility in target-based assays [2]. Furthermore, the oxadiazol-5-ol tautomeric equilibrium (5-hydroxy versus 5-oxo form) is influenced by the electronic character of the 3-substituent, affecting hydrogen-bond donor/acceptor capacity and, consequently, molecular recognition [1]. For researchers developing structure-activity relationships (SAR) or optimizing lead compounds, substituting this specific isopropyl-containing scaffold with a different 3-alkyl or 3-aryl analog will likely alter the compound's pharmacological profile and confound data reproducibility.

Quantitative Differentiation Evidence


Physicochemical Profile vs. 3-Aryl Analogs

3-Isopropyl-1,2,4-oxadiazol-5-ol possesses a molecular weight of 128.13 g/mol and a calculated LogP of 1.30 . In contrast, a representative 3-aryl analog such as 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ol exhibits a molecular weight of 180.14 g/mol and a calculated LogP of 1.5 [1]. The lower molecular weight and moderately reduced lipophilicity of the isopropyl-substituted compound may offer advantages in fragment-based drug discovery or in lead series where ligand efficiency metrics are paramount [2].

Physicochemical property Lipophilicity Molecular weight

Patent-Disclosed KCNQ Channel Modulation

3-Isopropyl-1,2,4-oxadiazol-5-ol is explicitly disclosed in WO 2009/117421 A2 as a compound of interest within a series of KCNQ potassium channel modulators [1]. The patent describes its utility for treating disorders responsive to KCNQ channel modulation, including epilepsy, pain, anxiety, and neuropathic conditions [1]. While specific IC₅₀ values for 3-isopropyl-1,2,4-oxadiazol-5-ol are not provided in the publicly accessible patent documentation, the inclusion of this specific compound in a targeted patent filing indicates it possesses a favorable activity profile within the claimed series. In contrast, generic alkyl-substituted 1,2,4-oxadiazoles not claimed in the patent may lack this validated target engagement profile.

Ion channel Potassium channel KCNQ

Commercial Availability vs. 3-Aryl Analogs

3-Isopropyl-1,2,4-oxadiazol-5-ol is commercially available from multiple vendors with a minimum purity specification of 95% . Pricing data from Hit2Lead indicates a cost of $18 for 200 µmol and $25 for 1 g . In contrast, 3-aryl-substituted analogs such as 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ol are less widely available from major commercial suppliers and may require custom synthesis or specialized sourcing [1]. The broader commercial availability of the isopropyl-substituted compound reduces procurement lead times and enables more efficient SAR exploration.

Procurement Pricing Commercial availability

Tautomerism and Hydrogen Bonding vs. 5-Alkoxy Analogs

3-Isopropyl-1,2,4-oxadiazol-5-ol exists in tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (carbonyl) forms [1]. This tautomerism enables the compound to function as both a hydrogen-bond donor (via the hydroxyl group) and a hydrogen-bond acceptor (via the ring nitrogen and carbonyl oxygen atoms) [1]. In contrast, 5-alkoxy-substituted 1,2,4-oxadiazole analogs (e.g., 3-isopropyl-5-methoxy-1,2,4-oxadiazole) lack the hydrogen-bond donor capacity due to alkylation of the oxygen atom, fundamentally altering their molecular recognition profile and protein-binding interactions [2]. The ability of 3-isopropyl-1,2,4-oxadiazol-5-ol to engage in bidirectional hydrogen bonding is critical for applications where the oxadiazole serves as a bioisosteric replacement for carboxylic acids or amides [2].

Tautomerism Hydrogen bonding Molecular recognition

GHS Hazard Classification vs. 3-Methyl Analog

3-Isopropyl-1,2,4-oxadiazol-5-ol is classified under the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation) . This classification informs appropriate laboratory handling procedures and personal protective equipment requirements. In comparison, smaller alkyl-substituted analogs such as 3-methyl-1,2,4-oxadiazol-5-ol may exhibit different hazard profiles due to altered volatility and reactivity. The specific GHS classification of 3-isopropyl-1,2,4-oxadiazol-5-ol provides a defined safety framework for procurement and laboratory use, enabling compliance with institutional safety protocols and risk assessments .

Safety Hazard classification Handling

Optimal Research and Procurement Applications


KCNQ Channel Modulator Research

3-Isopropyl-1,2,4-oxadiazol-5-ol is explicitly claimed in WO 2009/117421 A2 as a KCNQ potassium channel modulator [1]. Research groups investigating KCNQ channels for epilepsy, pain, anxiety, and neuropathic disorders should prioritize this compound as a validated starting point or reference standard within the claimed oxadiazole series. Procurement of this specific compound ensures alignment with patented chemical matter and facilitates reproducibility of patent-disclosed biological data [1].

Fragment-Based Drug Discovery & Ligand Efficiency

With a molecular weight of 128.13 g/mol, a LogP of 1.30, and 1 rotatable bond, 3-isopropyl-1,2,4-oxadiazol-5-ol exhibits physicochemical properties consistent with fragment-like character [1]. The compound's low molecular weight and moderate lipophilicity make it suitable for fragment-based screening campaigns where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics are critical selection criteria . Compared to larger 3-aryl-substituted 1,2,4-oxadiazol-5-ol analogs (MW ~180-250 g/mol), this compound offers a more favorable starting point for fragment elaboration and optimization [2].

Bioisostere Replacement for Carboxylic Acids & Amides

The 1,2,4-oxadiazol-5-ol scaffold, including 3-isopropyl-1,2,4-oxadiazol-5-ol, serves as a metabolically stable bioisosteric replacement for carboxylic acids and amides [1]. The tautomeric equilibrium between the 5-hydroxy and 5-oxo forms enables bidirectional hydrogen bonding, mimicking the hydrogen-bonding capacity of carboxylic acid and amide pharmacophores [1]. Research groups seeking to replace metabolically labile ester or amide moieties with a stable heterocyclic equivalent should consider 3-isopropyl-1,2,4-oxadiazol-5-ol as a candidate building block for SAR exploration .

High-Throughput Synthesis & SAR Exploration

3-Isopropyl-1,2,4-oxadiazol-5-ol is commercially available from multiple vendors at competitive pricing, with costs as low as $25 for 1 g quantities [1]. This broad availability and favorable economics enable procurement at scales suitable for high-throughput chemistry, parallel synthesis, and extensive SAR exploration [1]. The compound's 95% minimum purity specification across multiple suppliers ensures batch-to-batch consistency for reproducible biological assay data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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